1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one, also known by its CAS number 59175-42-7, is an organic compound with significant relevance in various scientific fields. The molecular formula for this compound is C13H16O, and it has a molar mass of approximately 188.27 g/mol. This compound is categorized under ketones due to the presence of a carbonyl group (C=O) in its structure, specifically as a substituted propanone.
This compound can be sourced from chemical suppliers and manufacturers specializing in organic compounds. It is often utilized in research and industrial applications due to its unique structural properties.
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one falls under the classification of ketones, which are characterized by the presence of a carbonyl group bonded to two hydrocarbon groups. Its specific structure places it within the broader category of aromatic compounds due to the tetrahydronaphthalene moiety.
The synthesis of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one can be achieved through various methods. One common approach involves the Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with 1,2,3,4-tetrahydronaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the introduction of the propanone functional group onto the naphthalene ring.
The reaction typically requires controlled conditions to optimize yield and minimize side reactions. Temperature and reaction time are critical factors that influence the success of the synthesis. The product can be purified through recrystallization or chromatography techniques to achieve high purity levels.
The molecular structure of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one consists of a naphthalene ring fused with a saturated cycloalkane framework. The carbonyl group is positioned at one end of a propan-2-one chain.
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one can undergo various chemical reactions typical for ketones. These include nucleophilic addition reactions where nucleophiles attack the carbonyl carbon.
Common reactions include:
These reactions are significant for modifying the compound's properties and exploring its derivatives.
The mechanism through which 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one exerts its effects involves its interaction with biological systems at the molecular level. The carbonyl group can participate in hydrogen bonding and other interactions that influence biological activity.
Experimental studies may reveal specific pathways through which this compound interacts with enzymes or receptors in biological systems, providing insight into its potential pharmacological effects.
The physical properties of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one include:
Chemical properties include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and GC (Gas Chromatography) can provide further insights into its purity and structural confirmation.
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one has applications in various scientific domains:
This compound serves as a valuable building block in chemical research and development due to its unique structural characteristics and reactivity profile.
The pharmacological relevance of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one stems from its unique three-dimensional topology and electronic profile. The partially saturated ring system adopts a half-chair conformation, positioning the C1 substituent pseudo-equatorially to minimize steric strain. This conformation enhances complementarity with hydrophobic binding pockets in biological targets, as evidenced in opioid receptor ligands and IAP antagonists [2] [6]. The propan-2-one tether serves dual roles: 1) as a conformational constraint that orients aromatic systems for π-stacking interactions, and 2) as a synthetic linchpin for derivatization via carbonyl chemistry (e.g., reductive amination, Grignard additions).
Stereochemical Implications: The chiral center at C1 of the tetrahydronaphthalene ring creates enantiomers with distinct biological profiles. For example, in opioid receptor ligands, the (S)-enantiomer of analogous tetrahydronaphthalene derivatives exhibits 10-fold higher μ-opioid receptor affinity than the (R)-counterpart due to optimized van der Waals contacts with transmembrane helices [6]. This enantioselectivity underscores the importance of stereocontrolled synthesis when developing derivatives of this scaffold.
Substituent Effects on Bioactivity:
Table 1: Bioactivity of Key Derivatives Based on 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one
| Derivative Structure | Biological Target | Activity/IC₅₀ | Structure-Activity Insight |
|---|---|---|---|
| 5-Hydroxy-1-(tetralin-1-yl)propan-2-one | μ-Opioid Receptor | Ki = 4 nM | Hydroxy group enables H-bond with His297 |
| 6-Fluoro-1-(tetralin-1-yl)propan-2-one | IAP (BIR3 Domain) | IC₅₀ = 0.22 μM | Fluorine enhances selectivity and metabolic stability |
| N-Allyl-1-(tetralin-1-yl)propan-2-amine | Dopamine D3 Receptor | Ki = 0.57 nM | Reduction of ketone to amine improves CNS penetration |
The scaffold’s ligand efficiency is further demonstrated in its application for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. Molecular docking studies reveal that tetrahydronaphthalene-based potentiators occupy a shallow allosteric site near the CFTR’s transmembrane domain (TMD), with the ketone oxygen forming a critical hydrogen bond with Ser308 [3]. This interaction stabilizes the channel’s open state, enhancing anion flux by 2.2-fold at 5 μM concentrations—comparable to clinical benchmark ivacaftor but with improved solubility (cLogP = 3.2 vs. 5.6 for ivacaftor) [3].
The trajectory of 1-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-2-one in drug discovery parallels the evolution of tetrahydronaphthalene chemistry, beginning with natural product isolations in the mid-20th century. Early studies identified juglanstetralones A and B from Juglans mandshurica (green walnut husks), which exhibited cytotoxicity against BGC-823 gastric cancer cells (IC₅₀ = 125.9 μg/mL) [5]. These findings spurred interest in synthetic analogs, culminating in the first patented pharmaceutical applications in the 1990s. Notably, AU676377B2 (1997) disclosed tetrahydronaphthalene derivatives bearing imidazolylmethyl or pyridylmethyl groups at the ketone’s β-position as cardiovascular and CNS agents [7]. This patent highlighted the scaffold’s adaptability for target diversification, with claims covering >200 derivatives modulating adrenergic and dopaminergic pathways.
The chemical synthesis of this scaffold has evolved from classical Friedel-Crafts acylation to asymmetric catalysis. Early routes suffered from racemization at C1, limiting enantiopure yields to <20%. Advances in chiral palladium catalysis (Pd(OAc)₂/(R)-BINAP) now enable enantioselective hydrogenation of naphthalene precursors with 95% ee, facilitating the production of optically pure intermediates for neurological agents [7]. Concurrently, regioselective functionalization at C5/C8 positions was achieved via directed ortho-metalation, allowing site-specific installation of amino, hydroxy, or halogen substituents that fine-tune target engagement [6].
Table 2: Evolution of Synthetic Methods for Tetrahydronaphthalen-1-ylpropan-2-one Derivatives
| Synthetic Era | Key Methodology | Limitations | Impact on Pharmacology |
|---|---|---|---|
| 1980–2000 | Friedel-Crafts Acylation | Racemization; low yields (30–40%) | Limited access to enantiopure CNS agents |
| 2000–2010 | Asymmetric Transfer Hydrogenation | ee = 80–85%; requires chiral auxiliaries | Enabled first μ-opioid ligands with Ki < 10 nM |
| 2010–Present | Pd-Catalyzed Enantioselective Synthesis | ee > 95%; TON = 1,000 | Scalable production of CFTR potentiators and IAP antagonists |
Modern applications exploit the scaffold’s balanced lipophilicity (cLogP ≈ 3.0) and conformational rigidity for targeting protein-protein interactions (PPIs). In WO2015006524A1, tetrahydronaphthalene-derived IAP antagonists disrupt caspase-9 binding to BIR3 domains via the propan-2-one linker, which optimally positions a benzimidazole warhead in a hydrophobic cleft [2]. Similarly, molecular docking against TRPV1 channels demonstrated that constrained tetrahydronaphthalene analogs exhibit superior allosteric modulation compared to linear congeners, reducing IC₅₀ values by 50% in pain management leads [6]. The scaffold’s resurgence in cryo-EM-guided drug design (e.g., CFTR potentiator optimization) confirms its enduring utility in addressing high-unmet medical needs [3].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1